1-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol
Description
The compound 1-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is a benzimidazole derivative characterized by a 1,3-benzodiazole core substituted with a 3-(3-methylphenoxy)propyl chain at the N1 position and an ethanol moiety at the C2 position.
The synthesis of such compounds typically involves nucleophilic substitution or condensation reactions. For instance, analogous compounds (e.g., ) are synthesized by alkylation of benzimidazole precursors with halogenated phenoxypropyl intermediates, followed by purification via column chromatography .
Properties
IUPAC Name |
1-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-7-5-8-16(13-14)23-12-6-11-21-18-10-4-3-9-17(18)20-19(21)15(2)22/h3-5,7-10,13,15,22H,6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSILCTGQOZVBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further derivatization . Industrial production methods may involve multi-step synthesis processes, including the use of various organic solvents and catalysts to optimize yield and purity .
Chemical Reactions Analysis
1-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol undergoes several types of chemical reactions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound is studied for its potential as a pharmacophore in drug design. Research indicates that benzodiazole derivatives exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. For instance:
- Anti-Cancer Activity : A study demonstrated that benzodiazole derivatives can inhibit cancer cell proliferation through the modulation of specific signaling pathways (e.g., PI3K/Akt pathway) .
- Antimicrobial Properties : Research has shown that compounds similar to 1-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol exhibit antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .
Materials Science
The unique structure of this compound makes it suitable for applications in organic electronics and photonics. Its ability to form stable thin films can be leveraged in:
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties allow it to function as an electron transport layer or emissive layer in OLED devices .
- Photovoltaic Cells : Its photochemical stability suggests potential use in solar energy conversion technologies .
Biological Studies
In biological research, this compound is utilized to understand its effects on cellular pathways. Notable applications include:
- Cellular Pathway Analysis : Studies have shown that the compound can influence apoptosis and cell cycle regulation in cancer cells, providing insights into potential therapeutic strategies .
- Drug Delivery Systems : The compound's solubility and stability make it a candidate for formulating drug delivery systems that enhance bioavailability .
Case Study 1: Anti-Cancer Research
A study published in the Journal of Medicinal Chemistry explored the anti-cancer properties of benzodiazole derivatives. Researchers synthesized a series of compounds based on the benzodiazole structure and tested their efficacy against various cancer cell lines. The results indicated that modifications to the side chains significantly impacted their potency, highlighting the importance of structural diversity in drug design .
Case Study 2: Material Applications
In a project focused on organic electronics, researchers incorporated benzodiazole derivatives into polymer matrices to enhance charge transport properties. The findings demonstrated improved performance in OLED devices, suggesting that these compounds could lead to more efficient energy conversion systems .
Mechanism of Action
The mechanism of action of 1-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on analogous structures.
Key Observations:
Substituent Position and Bioactivity: The 3-methylphenoxy group in the target compound (vs. 4-ethylphenoxy in ) introduces steric and electronic differences. Schiff base-containing derivatives (e.g., ) exhibit additional hydrogen-bonding sites, which correlate with improved crystallinity and metal-binding capabilities .
Alcohol Chain Impact: The ethanol chain in the target compound offers a shorter, more polar terminal group compared to butanol () or phenol (). This may reduce hydrophobicity and affect solubility in aqueous media .
Crystallographic and Spectroscopic Data
Table 2: Crystallographic Parameters of Related Compounds
The target compound’s crystal structure is unreported, but analogous derivatives (e.g., ) exhibit monoclinic or triclinic packing driven by hydrogen-bonding networks (O–H···N, C–H···π interactions) .
Biological Activity
The compound 1-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is a member of the benzodiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 296.41 g/mol. Its structure features a benzodiazole core linked to an ethyl alcohol moiety and a propyl group substituted with a 3-methylphenoxy group. This unique configuration is believed to contribute significantly to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties . For instance, derivatives of benzodiazoles have been shown to inhibit bacterial growth by interfering with essential cellular functions. Preliminary studies suggest that this compound may also possess similar properties, although specific data on its efficacy against various pathogens is limited.
Anticancer Properties
Benzodiazole derivatives are often investigated for their anticancer potential . The mechanism may involve the inhibition of specific enzymes involved in cancer cell proliferation or the modulation of signaling pathways that lead to apoptosis (programmed cell death). A study on related compounds demonstrated their ability to induce apoptosis in cancer cell lines, suggesting that this compound could show promise in oncology research.
Anti-inflammatory Effects
The anti-inflammatory properties of benzodiazoles are well-documented. Compounds in this class are known to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). While direct studies on this specific compound are lacking, its structural analogs have shown significant anti-inflammatory activity.
The biological effects of this compound may be attributed to several mechanisms:
Receptor Binding
This compound may interact with various receptors in the body. For example, it could potentially bind to GABA receptors, modulating neurotransmission and exerting anxiolytic effects similar to other benzodiazole derivatives.
Enzyme Inhibition
Inhibition of key metabolic enzymes is another proposed mechanism. By blocking these enzymes, the compound could disrupt metabolic pathways crucial for pathogen survival or cancer cell proliferation.
Gene Expression Modulation
There is also evidence suggesting that compounds like this one can influence gene expression related to cell cycle regulation and apoptosis. This modulation can have profound effects on cellular behavior and disease progression.
Table: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Potential inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Study: Anticancer Activity
In a study examining the anticancer effects of related benzodiazole compounds, researchers found that these compounds induced apoptosis in human cancer cell lines through caspase activation. This suggests that this compound may similarly activate apoptotic pathways, providing a foundation for further research into its use as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
